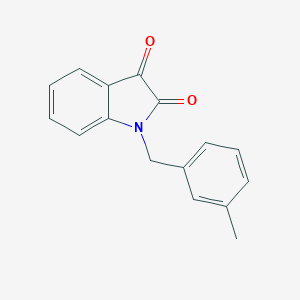

1-(3-methylbenzyl)-1H-indole-2,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAJEXBOWXGXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-methylbenzyl)isatin

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-methylbenzyl)isatin, a derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details a robust and reproducible synthetic protocol for the N-alkylation of isatin with 3-methylbenzyl bromide. Furthermore, it offers a thorough guide to the structural elucidation and purity assessment of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established chemical principles. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel isatin derivatives for drug discovery and development.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry.[1] Its derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The reactivity of the isatin core, particularly the acidic N-H proton and the electrophilic C3-carbonyl group, allows for facile functionalization, leading to a vast library of structurally diverse compounds.

N-substitution of the isatin ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules.[3] The introduction of a benzyl group at the N1 position, for instance, can enhance lipophilicity and introduce additional steric and electronic features that can influence biological activity. This guide focuses on the synthesis and characterization of a specific N-substituted derivative, N-(3-methylbenzyl)isatin, providing a detailed roadmap for its preparation and structural verification.

Synthesis of N-(3-methylbenzyl)isatin: A Mechanistic and Practical Approach

The synthesis of N-(3-methylbenzyl)isatin is achieved through a nucleophilic substitution reaction, specifically the N-alkylation of isatin with 3-methylbenzyl bromide. The reaction proceeds via the deprotonation of the acidic N-H proton of isatin by a suitable base to form the isatin anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl bromide.

Reaction Mechanism

The mechanism for the N-alkylation of isatin is a well-established SN2 reaction. The key steps are outlined below:

Caption: Reaction mechanism for the N-alkylation of isatin.

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of isatin.[4]

Materials:

-

Isatin

-

3-Methylbenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve isatin (1.0 eq) in anhydrous DMF.

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.3 eq). The use of a slight excess of base ensures complete deprotonation of the isatin. Potassium carbonate is a preferred base due to its moderate basicity, low cost, and ease of removal during workup.[4]

-

Formation of Isatin Anion: Stir the mixture at room temperature for 30-45 minutes. The formation of the reddish-brown isatin anion is often observed.

-

Addition of Alkylating Agent: Slowly add 3-methylbenzyl bromide (1.1 eq) to the reaction mixture. A small excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The progress of the reaction can be monitored by TLC using a mixture of ethyl acetate and hexane as the eluent.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold deionized water. The product will precipitate out of the solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(3-methylbenzyl)isatin as a colored solid.

Characterization of N-(3-methylbenzyl)isatin

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Appearance | Orange to red crystalline solid |

| Melting Point | Expected to be in a similar range to N-benzylisatin (130-131 °C) and N-(3-methoxybenzyl)isatin (109-110 °C).[4] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(3-methylbenzyl)isatin is expected to show characteristic signals for the protons in the isatin and 3-methylbenzyl moieties.

-

Aromatic Protons (Isatin): Four protons in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the isatin ring system.

-

Aromatic Protons (Benzyl): Four protons in the aromatic region (typically δ 7.0-7.4 ppm) corresponding to the 3-methylbenzyl group.

-

Benzylic Protons: A singlet corresponding to the two benzylic protons (N-CH₂) is expected to appear around δ 4.9-5.1 ppm.

-

Methyl Protons: A singlet for the three methyl protons of the 3-methylbenzyl group is expected to appear around δ 2.3 ppm.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct signals in the downfield region (typically δ 158-185 ppm) for the two carbonyl carbons (C2 and C3) of the isatin ring.

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm) for the carbons of both the isatin and 3-methylbenzyl rings.

-

Benzylic Carbon: A signal for the benzylic carbon (N-CH₂) is expected around δ 44-46 ppm.

-

Methyl Carbon: A signal for the methyl carbon of the 3-methylbenzyl group is expected around δ 21 ppm.

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Amide) | 1730 - 1750 |

| C=O (Ketone) | 1610 - 1630 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

The presence of two distinct carbonyl stretching frequencies is a characteristic feature of the isatin ring system.[5]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: For N-(3-methylbenzyl)isatin (C₁₆H₁₃NO₂), the expected molecular weight is 251.28 g/mol . In ESI-MS, the molecular ion peak would be observed at m/z 252.29 [M+H]⁺.

-

Fragmentation Pattern: A characteristic fragmentation pattern for N-benzyl isatins involves the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of the isatinyl cation (m/z 146) and the 3-methylbenzyl cation (m/z 105).[4]

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of N-(3-methylbenzyl)isatin. By following the outlined procedures and utilizing the described analytical techniques, researchers can confidently prepare and verify the structure and purity of this valuable isatin derivative. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to adapt and apply these methods to the synthesis of other novel N-substituted isatins for their drug discovery endeavors.

References

- Grewal AS. Isatin derivatives with several biological activities. International Journal of Pharmaceutical Research.

- Al-Azawi, R. S., & Al-Amiery, A. A. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 6(3), 65-70.

- Hajare, R. A., Gaurkhede, R. M., Chinchole, P. P., Chandewar, A. V., Wandhare, A. S., & Karki, S. S. (2009). Synthesis, Structure and Spectral Charectarization of Friedal Craft N-Benzylation of Isatin and Their Novel Schiff's Bases. Asian Journal of Research in Chemistry, 2(3), 289-292.

- Shakir, T. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(9), 734-742.

- Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2015).

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.

- Zhou, D., Chu, W., Chen, D. L., Wang, Q., Reichert, D. E., Rothfuss, J., ... & Mach, R. H. (2009). [18F]-and [11C]-Labeled N-benzyl-isatin sulfonamide analogues as PET tracers for Apoptosis: synthesis, radiolabeling mechanism, and in vivo imaging study of apoptosis in Fas-treated mice using [11C] WC-98. Organic & Biomolecular Chemistry, 7(12), 2563-2573.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.

- da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.

- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Kamal, A., & Ali, M. S. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1500.

- Singh, U. P., & Bhat, H. R. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 4(94), 52059-52085.

Sources

- 1. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. scispace.com [scispace.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Spectroscopic Characterization of 1-(3-methylbenzyl)-1H-indole-2,3-dione

Executive Summary

This technical guide provides a comprehensive structural and spectroscopic analysis of 1-(3-methylbenzyl)-1H-indole-2,3-dione (also known as N-(3-methylbenzyl)isatin). This compound represents a critical scaffold in medicinal chemistry, serving as a precursor for Schiff bases, spiro-oxindoles, and thiosemicarbazones with documented antiviral and anticancer properties.[1]

The following sections detail the synthetic pathway, nuclear magnetic resonance (NMR) assignments, infrared (IR) spectral signatures, and mass spectrometry (MS) fragmentation logic. This guide is designed to serve as a self-validating reference for researchers synthesizing or characterizing this specific derivative.

Chemical Identity & Structural Logic[2][3]

The molecule consists of an isatin (indole-2,3-dione) core N-alkylated with a 3-methylbenzyl group. The lipophilic benzyl substituent improves cell membrane permeability compared to the parent isatin, while the C3 carbonyl remains highly reactive for further derivatization (e.g., condensation with hydrazines or amines).

| Property | Detail |

| IUPAC Name | 1-[(3-methylphenyl)methyl]-1H-indole-2,3-dione |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Core Scaffold | Isatin (Indole-2,3-dione) |

| Key Functional Groups | C3-Ketone, C2-Amide (Lactam), N-Benzyl moiety |

Synthetic Pathway & Protocol

The most robust method for synthesizing 1-(3-methylbenzyl)-1H-indole-2,3-dione is the N-alkylation of isatin using 3-methylbenzyl chloride (or bromide) under basic conditions. This reaction exploits the acidity of the N-H proton (pKa ~10.3), allowing deprotonation by weak-to-moderate bases like Potassium Carbonate (

Experimental Protocol

Reagents: Isatin (1.0 eq), 3-Methylbenzyl chloride (1.1 eq), Anhydrous

-

Activation: Dissolve isatin in anhydrous DMF at room temperature. Add

and stir for 30 minutes. The solution will shift color (typically to deep red/orange) as the isatin anion forms. -

Alkylation: Add 3-methylbenzyl chloride dropwise.

-

Reaction: Heat the mixture to 60–80°C for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into crushed ice-water. The product will precipitate as an orange/red solid.

-

Purification: Filter the solid. Recrystallize from Ethanol or Methanol to yield orange needles.

Reaction Workflow (DOT Visualization)

Caption: Step-by-step N-alkylation workflow for the synthesis of 1-(3-methylbenzyl)-1H-indole-2,3-dione.

Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid validation tool. The disappearance of the N-H stretch is the primary indicator of successful alkylation.

| Frequency (cm⁻¹) | Vibration Mode | Structural Interpretation |

| ~3050 | C-H stretch (aromatic) | Indole and Benzyl ring protons. |

| ~2920 | C-H stretch (aliphatic) | Diagnostic: Methylene ( |

| 1735–1745 | C=O stretch | C3 Carbonyl (Ketone): Typical of the strained 5-membered ring. |

| 1610–1620 | C=O stretch | C2 Carbonyl (Amide): Lactam resonance. |

| Absent | N-H stretch | Absence of broad band at 3100–3200 cm⁻¹ confirms N-substitution. |

B. Nuclear Magnetic Resonance (NMR)

The following data represents the consensus spectroscopic profile for N-(3-methylbenzyl)isatin derivatives.

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)

Note: Chemical shifts (

| Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 2.32 | Singlet (s) | 3H | Methyl group on the benzyl ring. | |

| 4.92 | Singlet (s) | 2H | Key Signal: Methylene bridge linking indole and benzyl. Deshielded by N and aromatic ring. | |

| 6.78 | Doublet (d) | 1H | Isatin H-7 | Protons adjacent to Nitrogen are shielded relative to other aromatics. |

| 7.05–7.15 | Multiplet (m) | 4H | Benzyl Ar-H | Overlapping signals from the 3-methylbenzyl ring. |

| 7.25 | Triplet (t) | 1H | Isatin H-5 | Aromatic core. |

| 7.48 | Triplet (t) | 1H | Isatin H-6 | Aromatic core. |

| 7.62 | Doublet (d) | 1H | Isatin H-4 | Deshielded due to proximity to C3 carbonyl. |

¹³C NMR (100 MHz)

Key diagnostic carbons:

-

C3 Carbonyl (~183 ppm): The ketone carbon is the most deshielded signal.

-

C2 Carbonyl (~158 ppm): The amide/lactam carbon.

-

N-Methylene (~44 ppm): The

carbon is distinct in the aliphatic region. -

Methyl (~21 ppm): The tolyl methyl group.

C. Mass Spectrometry (MS)

Fragmentation patterns of N-benzyl isatins are distinct.[2][3] Unlike N-alkyl isatins which often cleave at the N-C bond, N-benzyl derivatives frequently undergo cleavage within the benzyl substituent or lose the benzyl group entirely.

Molecular Ion:

Fragmentation Pathway Logic:

-

Loss of CO (M-28): A hallmark of isatin derivatives. The ejection of carbon monoxide from the C3 position leads to a quinolone-like intermediate.

-

Benzyl Cleavage: Formation of the tropylium ion derivative (m/z 105 for methyl-tropylium) is a dominant pathway.

Fragmentation Diagram (DOT)

Caption: Primary fragmentation pathways observed in ESI/EI-MS for 1-(3-methylbenzyl)isatin.

Quality Control & Troubleshooting

When analyzing the spectroscopic data, researchers should be aware of common impurities:

-

Unreacted Isatin: Check for a small N-H peak in IR (~3200 cm⁻¹) or a broad singlet in ¹H NMR (~11.0 ppm).

-

O-Alkylation (Rare): Isatin can theoretically undergo O-alkylation at the C2 oxygen. This is ruled out by the persistence of the C2 carbonyl peak in ¹³C NMR (~158 ppm) and IR (~1610 cm⁻¹). If O-alkylation occurs, the C2 signal shifts significantly upfield.

-

Water/Solvent Peaks: DMF is difficult to remove. Look for multiplets at 2.9 and 2.7 ppm in ¹H NMR.

References

-

Kadi, A. A., et al. (2015).[2] Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives. Mass Spectrometry Letters, 6(3), 65–70.

-

Sumpter, W. C. (1954). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. (Foundational Chemistry).[4]

-

Pervez, H., et al. (2016). Synthesis, crystal structure and antimicrobial activity of some new N-substituted isatin derivatives. Journal of Chemistry.

-

Silva, B. N., et al. (2021).[5] Isatin derivatives: A review of the synthesis and biological activity. Journal of the Brazilian Chemical Society.

Sources

Solubility profile of N-(3-methylbenzyl)isatin in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-(3-methylbenzyl)isatin in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation, and ultimately, its clinical efficacy.[1][2] A compound with poor solubility can face significant hurdles in preclinical and clinical development, leading to increased costs and timelines, or even premature termination of a promising candidate.[3][4] This guide provides an in-depth exploration of the solubility profile of N-(3-methylbenzyl)isatin, a member of the versatile isatin class of compounds, in a range of organic solvents. Isatin and its derivatives are known to possess a wide array of pharmacological activities, making a thorough understanding of their physicochemical properties, such as solubility, essential for their advancement as potential therapeutics.[5][6]

This document is structured to provide not just data, but a comprehensive understanding of the principles governing the solubility of N-(3-methylbenzyl)isatin. We will delve into the theoretical underpinnings of solubility, present a robust experimental methodology for its determination, analyze the solubility data in the context of solvent properties, and provide insights into the practical implications for researchers in the field.

Understanding the Molecule: N-(3-methylbenzyl)isatin

N-(3-methylbenzyl)isatin is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[7][8] The core isatin scaffold is characterized by a fused benzene and pyrrolidine ring system with two carbonyl groups at positions 2 and 3. In N-(3-methylbenzyl)isatin, the hydrogen at the N-1 position of the isatin core is substituted with a 3-methylbenzyl group.

Molecular Structure:

Caption: Molecular Structure of N-(3-methylbenzyl)isatin.

This N-substitution significantly alters the physicochemical properties of the parent isatin molecule. The introduction of the lipophilic 3-methylbenzyl group is expected to decrease its aqueous solubility while increasing its solubility in organic solvents. Understanding the precise nature of this change across a spectrum of solvents is the primary objective of this guide.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and the solvent.[9] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Several key parameters help in quantifying the "likeness" of solvents and solutes.

Solvent Polarity

Solvent polarity is a general measure of a solvent's ability to solvate polar compounds. It is a complex property influenced by several factors, including dipole moment, dielectric constant, and hydrogen bonding capability. The polarity index is an empirical scale that provides a relative measure of a solvent's polarity.[10][11] Generally, polar solvents have higher polarity index values, while non-polar solvents have lower values.

Hansen Solubility Parameters (HSPs)

A more sophisticated and quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs).[12][13] This model decomposes the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by its three HSPs. The principle of HSPs is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[11][14] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until a saturated solution is formed.

Protocol: Equilibrium Shake-Flask Solubility Determination

-

Preparation: Add an excess of N-(3-methylbenzyl)isatin to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of N-(3-methylbenzyl)isatin in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of N-(3-methylbenzyl)isatin in the original solvent based on the measured concentration and the dilution factor.

Caption: Logical relationship for predicting solubility using Hansen Solubility Parameters.

Implications for Research and Drug Development

A thorough understanding of the solubility profile of N-(3-methylbenzyl)isatin in various organic solvents is invaluable for several aspects of its development:

-

Synthesis and Purification: Knowledge of solubility allows for the selection of appropriate solvents for reaction media and for purification techniques such as crystallization.

-

Formulation Development: For preclinical and clinical studies, the compound may need to be formulated in a liquid dosage form. Solubility data is essential for selecting suitable vehicles and excipients.

-

Analytical Method Development: The choice of mobile phase in chromatographic methods like HPLC is directly influenced by the solubility of the analyte.

-

In Vitro Assays: In biological screening, compounds are often dissolved in organic solvents like DMSO before being diluted in aqueous media. Understanding the solubility in the stock solvent is crucial to avoid precipitation and ensure accurate results.

Conclusion

References

- Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.

- Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience.

- BMG LABTECH. (2023, April 6).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (2016, March 4). (PDF) Polarity Index.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Shodex. (n.d.). Polarities of Solvents | Shodex HPLC Columns and Standards.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- ResearchGate. (n.d.).

- ResearchGate. (2015, August 10).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- IJPPR. (2023, March 30).

- MDPI. (2024, February 2).

- SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules.

- PMC. (2023, May 9).

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016).

- Impactfactor. (2022, October 25).

- MDPI. (2018). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'.

- NIH. (n.d.).

- PMC. (2017).

- Benchchem. (n.d.). solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.

- ResearchGate. (2012).

- NIH. (n.d.).

- Organic Syntheses. (n.d.). n-benzylacrylamide - Organic Syntheses Procedure.

- Wikipedia. (n.d.). Hansen solubility parameter.

- MDPI. (2022). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.

- PeerJ. (2020, September 23).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. organometallics.it [organometallics.it]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Benzylisatin | C15H11NO2 | CID 264734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polarity Index [macro.lsu.edu]

- 9. shodex.com [shodex.com]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. rjpbcs.com [rjpbcs.com]

- 14. kinampark.com [kinampark.com]

Biological Activity Screening of N-Substituted Isatin Derivatives: A Modern Drug Discovery Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated medicinal chemists for over a century.[1][2][3][4] First identified as an oxidation product of indigo, this seemingly simple molecule is a versatile building block found in various natural sources and serves as a precursor for a vast array of synthetic compounds with significant therapeutic potential.[5][6][7][8] Its true power lies in its synthetic tractability; the isatin core can be readily modified at multiple positions, with the N-1 position being particularly crucial. N-substitution profoundly influences the molecule's physicochemical properties—such as lipophilicity and hydrogen bonding capacity—thereby modulating its interaction with biological targets and fine-tuning its pharmacological profile.[2][3][9]

This guide moves beyond a simple recitation of facts to provide a strategic framework for the systematic biological evaluation of novel N-substituted isatin derivatives. We will explore the causality behind experimental choices, present validated protocols, and offer insights into building a robust data package for promising lead candidates. Our focus will be on the most prominent and therapeutically relevant activities reported for this class of compounds: anticancer, antimicrobial, antiviral, and anticonvulsant effects.[2][10][11][12]

Part 1: The Anticancer Frontier: From Cytotoxicity to Mechanism

The development of isatin-based anticancer agents is arguably the most mature area of research for this scaffold, underscored by the FDA approval of Sunitinib, an oxindole derivative, for treating renal cell carcinoma and gastrointestinal stromal tumors.[10][13] The anticancer effects of N-substituted isatins are multifaceted, often involving the modulation of multiple oncogenic pathways.[1]

Mechanistic Underpinnings: Key Oncogenic Targets

A successful screening campaign is built on a solid mechanistic hypothesis. N-substituted isatin derivatives have been shown to exert their antineoplastic effects primarily through:

-

Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases that are critical for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1][10][14][15] Inhibition of these kinases disrupts downstream signaling cascades like the MAPK and PI3K/AKT pathways, ultimately suppressing cell proliferation and survival.[1][15]

-

Tubulin Polymerization Inhibition: Certain isatins bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][5]

-

Induction of Apoptosis: Beyond cell cycle arrest, isatins can trigger programmed cell death by modulating the expression of Bcl-2 family proteins, activating caspases, and generating reactive oxygen species (ROS).[1][15][16]

-

DNA Intercalation: Some derivatives have been shown to act as DNA minor groove binding agents, interfering with DNA replication and transcription.[17]

A Hierarchical In Vitro Screening Workflow

A cost-effective and scientifically rigorous approach involves a tiered screening cascade. This strategy allows for the rapid elimination of inactive compounds and focuses resources on the most promising candidates for in-depth mechanistic studies.

The initial goal is to identify compounds that inhibit cancer cell proliferation. Using a panel of human cancer cell lines from diverse tissue origins (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) is essential to identify broad-spectrum activity or potential tumor-specific selectivity.[1][18]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[19]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-substituted isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

-

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Principle: The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to cell number. It is less susceptible to interference from compounds that affect cellular metabolism.[20][21]

-

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value as described for the MTT assay.

-

Data Presentation: IC₅₀ Values of Isatin Derivatives

| Compound ID | N-Substituent | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |

| IZ-001 | Benzyl | 1.51 | 5.46 | 18.96 |

| IZ-002 | 4-Fluorobenzyl | 0.98 | 2.15 | 10.42 |

| IZ-003 | Propyl | >50 | >50 | >50 |

| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.11 |

Note: Data is illustrative. Actual results will vary.[14]

Once "hit" compounds with potent IC₅₀ values are identified, the next critical step is to determine how they work. This involves a panel of targeted assays.

-

Cell Cycle Analysis: Treatment with tubulin inhibitors typically causes an accumulation of cells in the G2/M phase.[13][21] This can be readily quantified by fixing the cells, staining their DNA with propidium iodide (PI), and analyzing the DNA content distribution via flow cytometry.

-

Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[16] PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

-

Target-Specific Assays: To confirm direct interaction with hypothesized targets, one can perform in vitro tubulin polymerization assays using purified tubulin or commercially available kinase activity assays (e.g., ADP-Glo™) for specific kinases like VEGFR or CDK2.[1][5][10]

In Silico Screening: Guiding Rational Design

Computational tools are indispensable for accelerating the drug discovery process.

-

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a target protein.[9] For isatin derivatives, docking studies can reveal key interactions with the ATP-binding pocket of kinases or the colchicine-binding site of tubulin, providing a structural basis for the observed activity.[22][23]

-

Structure-Activity Relationship (SAR): By comparing the biological activity of a series of related compounds, SAR studies identify which chemical modifications enhance potency and selectivity.[9][14] For instance, SAR might reveal that electron-withdrawing groups on an N-benzyl substituent consistently improve anticancer activity.[24]

Part 2: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Isatin derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][25]

Antimicrobial Screening Workflow

The screening process for antimicrobial agents is straightforward and high-throughput, focusing on direct inhibition of microbial growth.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27]

-

Step-by-Step Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[26]

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.[26][28]

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Amphotericin B).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Analysis: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

-

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

| Compound ID | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |

| IZ-004 | 8 | 16 | 32 |

| IZ-005 | 4 | 64 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Amphotericin B | N/A | N/A | 1 |

Part 3: Screening for Antiviral Activity

Isatin derivatives have shown activity against a broad spectrum of viruses, including HIV, herpes simplex virus (HSV), and coronaviruses, often by inhibiting essential viral enzymes like proteases.[29][30][31][32]

Experimental Protocol: General Virus Yield Reduction Assay

-

Principle: This assay measures the ability of a compound to inhibit the production of new infectious virus particles in a host cell culture. A critical prerequisite is to first determine the compound's cytotoxicity against the host cell line to ensure that observed effects are truly antiviral and not just a result of killing the host cells.[33]

-

Step-by-Step Methodology:

-

Host Cell Cytotoxicity (CC₅₀): First, determine the 50% cytotoxic concentration (CC₅₀) of your compounds on the uninfected host cell line (e.g., Vero E6 for SARS-CoV-2) using the MTT or SRB assay as described previously.

-

Viral Infection: Seed host cells in a 96-well plate. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of the test compound at concentrations well below the CC₅₀.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

-

Quantify Viral Yield: Collect the supernatant (containing progeny virus) and determine the viral titer using methods like a plaque assay or TCID₅₀ (Tissue Culture Infectious Dose 50).

-

Analysis: Calculate the 50% effective concentration (EC₅₀), the compound concentration that reduces the viral yield by 50%. The therapeutic potential is assessed by the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral agent.

-

Part 4: In Vivo Screening for Anticonvulsant Activity

The evaluation of anticonvulsant properties typically requires in vivo models, as epilepsy is a complex neurological disorder involving neuronal networks.[34][35][36] Two cornerstone, clinically validated models are the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests in rodents.[37]

Core Anticonvulsant Screening Models

-

Maximal Electroshock Seizure (MES) Test: This model is highly predictive of drugs effective against generalized tonic-clonic seizures.[37][38] A supramaximal electrical stimulus is applied via corneal or ear-clip electrodes, inducing a tonic hindlimb extension in unprotected animals. The endpoint is the abolition of this tonic extension.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is predictive of drugs effective against generalized myoclonic and absence seizures.[35][37] PTZ, a GABA-A receptor antagonist, is injected subcutaneously, and the endpoint is the failure of the animal to exhibit a threshold clonic seizure (e.g., clonus for >5 seconds).

Data Presentation: In Vivo Anticonvulsant Profile

| Compound ID | Dose (mg/kg) | MES Test (% Protection) | scPTZ Test (% Protection) |

| IZ-006 | 30 | 80% | 20% |

| IZ-007 | 30 | 10% | 90% |

| Phenytoin | 30 | 100% | 0% |

| Ethosuximide | 100 | 0% | 100% |

Conclusion and Strategic Outlook

The N-substituted isatin scaffold represents a remarkably fertile ground for the discovery of novel therapeutics. Its synthetic accessibility and diverse biological activities make it an enduringly attractive starting point for drug development campaigns.[2][8] The systematic screening approach detailed in this guide—progressing from broad, high-throughput primary assays to more complex, mechanism-focused secondary and in vivo evaluations—provides a robust framework for identifying and validating lead candidates. The integration of in silico tools for molecular docking and SAR analysis is critical for guiding the iterative process of lead optimization.[23][39] Future efforts will likely focus on developing isatin hybrids that possess multi-target activity, potentially offering enhanced efficacy and a reduced likelihood of drug resistance.

References

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (2023). MDPI. Retrieved February 13, 2026, from [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

-

Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1995). PubMed. Retrieved February 13, 2026, from [Link]

-

5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis. (2020). PubMed. Retrieved February 13, 2026, from [Link]

-

Design, Characterization, and Docking Studies of Some Novel Isatin Derivatives for Anticonvulsant and Antidepressant Activity. (2022). PubMed. Retrieved February 13, 2026, from [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (2009). Bentham Science. Retrieved February 13, 2026, from [Link]

-

Molecular docking of the isatin derivatives at the DNA minor groove. a... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. (2022). PubMed. Retrieved February 13, 2026, from [Link]

-

A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis and Antiviral Evaluation of Isatin Ribonucleosides. (2002). PubMed. Retrieved February 13, 2026, from [Link]

-

Evaluation of the Anticancer Activities of Isatin-Based Derivatives. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. Retrieved February 13, 2026, from [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers. Retrieved February 13, 2026, from [Link]

-

In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (2017). PubMed. Retrieved February 13, 2026, from [Link]

-

Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). MDPI. Retrieved February 13, 2026, from [Link]

-

The Screening models for antiepileptic drugs: A Review. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Scheme 1. Synthesis of N-substituted isatin derivatives (2a-i, 3a-b). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. (2012). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega. Retrieved February 13, 2026, from [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Indian Journal of Novel Research in Pharmacy. Retrieved February 13, 2026, from [Link]

-

Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. Retrieved February 13, 2026, from [Link]

-

Structure–activity relationship (SAR) analysis of compounds 4a–k. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). PubMed. Retrieved February 13, 2026, from [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023). Open Access Text. Retrieved February 13, 2026, from [Link]

-

isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. (2021). PubMed. Retrieved February 13, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. (n.d.). Brieflands. Retrieved February 13, 2026, from [Link]

-

A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. (2018). ACS Omega. Retrieved February 13, 2026, from [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

New Isatin Derivatives and their Antimicrobial Activity. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

A survey of isatin hybrids and their biological properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved February 13, 2026, from [Link]

-

In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.). ain.edu.eg. Retrieved February 13, 2026, from [Link]

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. kosheeka.com [kosheeka.com]

- 20. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. brieflands.com [brieflands.com]

- 26. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and antiviral evaluation of isatin ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 36. cabidigitallibrary.org [cabidigitallibrary.org]

- 37. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 38. jddtonline.info [jddtonline.info]

- 39. Design, Characterization, and Docking Studies of Some Novel Isatin Derivatives for Anticonvulsant and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Targets of 1-(3-methylbenzyl)-1H-indole-2,3-dione

Abstract

The 1H-indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, renowned for its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been the subject of extensive research, leading to the development of compounds with potent anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This technical guide focuses on a specific derivative, 1-(3-methylbenzyl)-1H-indole-2,3-dione, providing an in-depth analysis of its potential therapeutic targets. By examining the well-established biological activities of the isatin core and considering the physicochemical influence of the N-1-(3-methylbenzyl) substitution, we aim to provide a predictive framework for researchers and drug development professionals. This document will elucidate key molecular targets, detail the experimental workflows required for their validation, and present the underlying signaling pathways, thereby offering a comprehensive roadmap for advancing this promising compound through the drug discovery pipeline.

The Isatin Scaffold: A Foundation for Diverse Bioactivity

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in various biological systems, including humans, where it acts as a metabolic derivative.[4][6] The core structure features a fused indole ring with two adjacent carbonyl groups at positions 2 and 3, and a reactive lactam nitrogen at position 1.[2] These features, particularly the electrophilic C-3 carbonyl and the acidic N-H proton, provide multiple sites for chemical modification, allowing for the synthesis of a vast library of derivatives.[7][8]

The N-1 position is a critical site for functionalization. Substitution at this position, as in 1-(3-methylbenzyl)-1H-indole-2,3-dione, significantly impacts the molecule's properties. The introduction of the 3-methylbenzyl group is expected to increase lipophilicity, which can enhance membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] Furthermore, this bulky substituent can introduce specific steric and electronic interactions with target proteins, potentially refining selectivity and potency compared to the unsubstituted isatin core.[11]

Potential Therapeutic Targets in Oncology

The isatin scaffold is a cornerstone in the design of anticancer agents, with derivatives demonstrating multitargeted effects on cancer cell proliferation, survival, and metastasis.[2][12]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer. Isatin derivatives have been shown to inhibit several key kinase families.[7][12]

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are primary targets.[12] Inhibition of these RTKs disrupts downstream signaling cascades like the MAPK and PI3K/AKT pathways, which are essential for tumor angiogenesis, cell proliferation, and survival.[7][12] Several clinically evaluated isatin analogues, such as sunitinib and nintedanib, function as potent RTK inhibitors.

-

Cyclin-Dependent Kinases (CDKs): CDK2 is a key regulator of the cell cycle. Inhibition of CDK2 by isatin derivatives can lead to cell cycle arrest, preventing cancer cells from progressing through the G1/S phase transition.[7][12][13]

Caption: Key Kinase Signaling Pathways Targeted by Isatin Derivatives.

Experimental Protocol: Kinase Inhibition Assay (Generic)

-

Reagents: Recombinant human kinase (e.g., VEGFR-2, CDK2), appropriate substrate (e.g., a synthetic peptide), ATP, and the test compound (1-(3-methylbenzyl)-1H-indole-2,3-dione).

-

Procedure: The kinase, substrate, and test compound are incubated together in a microplate well.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure remaining ATP or time-resolved fluorescence resonance energy transfer (TR-FRET) assays that detect the phosphorylated product.

-

Analysis: Data is plotted as kinase activity versus compound concentration to determine the IC50 value.

Disruption of Microtubule Dynamics

Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division (mitosis). Certain isatin hybrids act as tubulin polymerization inhibitors, often by binding to the colchicine site.[10][14] This disruption leads to mitotic arrest in the G2/M phase and subsequent induction of apoptosis.[10]

Caption: Experimental Workflow for Validating Tubulin Polymerization Inhibition.

Induction of Apoptosis

Isatin derivatives can trigger programmed cell death through multiple mechanisms.[12]

-

Caspase Modulation: Some derivatives are potent inhibitors of executioner caspases, such as caspase-3 and caspase-7.[15] This activity is crucial for regulating the final stages of apoptosis.

-

Mitochondrial Pathway: A common mechanism involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][12] A decrease in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.[7]

-

p53 Activation: Certain isatin compounds can activate the p53 tumor suppressor pathway by preventing its degradation, leading to the transcription of pro-apoptotic genes.[14]

Potential Therapeutic Targets in Neurology

Isatin is an endogenous neuromodulator, and its derivatives have shown significant potential in treating neurological disorders, particularly epilepsy.[6][16]

Anticonvulsant Activity

Numerous isatin derivatives exhibit potent anticonvulsant effects in preclinical models.[17][18][19] While the precise molecular targets are still under investigation, structure-activity relationship (SAR) studies have identified a key pharmacophore for this activity, which includes an aryl binding site, a hydrogen-bonding domain, and an electron donor system.[17] This suggests potential interactions with ion channels or neurotransmitter receptors.

Experimental Protocol: In Vivo Anticonvulsant Screening

Standard preclinical models are essential for evaluating anticonvulsant efficacy.[16]

-

Maximal Electroshock (MES) Test:

-

Purpose: Models generalized tonic-clonic seizures. It identifies compounds that prevent seizure spread.[16]

-

Procedure: Animals (typically mice or rats) are administered the test compound. After a set time, a brief electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure.

-

Endpoint: Protection is defined as the abolition of the hind limb tonic extension phase of the seizure.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Purpose: Models myoclonic and absence seizures. It identifies compounds that raise the seizure threshold.[16]

-

Procedure: Following administration of the test compound, a convulsant dose of PTZ is injected subcutaneously.

-

Endpoint: Protection is defined as the absence of clonic seizures for a specified observation period.

-

Neuro-Enzyme Inhibition

-

Monoamine Oxidase B (MAO-B): Isatin is a known potent inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine.[5][20] Inhibition of MAO-B increases dopamine levels in the brain and is a validated strategy for treating Parkinson's disease.

-

Cholinesterases (AChE/BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine. This is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[21]

Caption: Mechanism of MAO-B Inhibition by Isatin Derivatives.

Targets in Inflammation and Metabolic Disease

The isatin scaffold's versatility extends to inflammatory and metabolic conditions.

-

Anti-inflammatory Targets: Isatin derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[1][22]

-

Antidiabetic Targets: Inhibition of α-glucosidase and α-amylase by isatin compounds can reduce postprandial hyperglycemia, a key goal in managing type 2 diabetes.[1]

-

Drug Metabolism Modulation: Certain hydrophobic isatin analogues are potent inhibitors of carboxylesterases, enzymes involved in the metabolism of various xenobiotics and clinical drugs.[9][15] This suggests a potential role in modulating drug pharmacokinetics.

Summary of Potential Therapeutic Targets

The diverse biological activities of the isatin scaffold suggest that 1-(3-methylbenzyl)-1H-indole-2,3-dione is a promising multi-target drug candidate. The addition of the 3-methylbenzyl group likely enhances its lipophilicity, potentially improving its ability to cross cellular and nuclear membranes to engage with intracellular targets.[9][11]

| Target Class | Specific Target(s) | Associated Disease Area | Reference(s) |

| Protein Kinases | VEGFR-2, EGFR, CDK2, PI3K/AKT, MAPK | Oncology | [12][13] |

| Cytoskeletal Proteins | Tubulin | Oncology | [10][14] |

| Apoptosis Regulators | Caspases, Bcl-2/Bax | Oncology | [7][12][15] |

| Neuro-Enzymes | Monoamine Oxidase B (MAO-B) | Neurology (Parkinson's) | [5][20] |

| Acetylcholinesterase (AChE) | Neurology (Alzheimer's) | [21] | |

| Ion Channels / Receptors | Putative targets for anticonvulsant activity | Neurology (Epilepsy) | [16][17][19] |

| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation | [1][22] |

| Metabolic Enzymes | α-glucosidase, α-amylase, Carboxylesterases | Diabetes, Drug Metabolism | [1][9][15] |

| Other Enzymes | Tryptophan 2,3-dioxygenase (TDO) | Oncology | |

| Carbonic Anhydrase IX | Oncology | [23] |

Future Directions

This guide outlines a clear, evidence-based path for investigating the therapeutic potential of 1-(3-methylbenzyl)-1H-indole-2,3-dione. The immediate next steps should involve a comprehensive screening cascade beginning with in vitro enzymatic and cell-based assays against the high-priority targets identified herein, particularly protein kinases and MAO-B. Positive hits should then be validated in more complex cellular models and subsequently advanced to in vivo studies for efficacy and pharmacokinetic profiling. The multi-target nature of the isatin scaffold suggests that this compound could be particularly valuable for complex diseases like cancer, where hitting multiple nodes in a signaling network can lead to more durable therapeutic responses.

References

- Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. (2021). Pharmaceuticals.

- Verma, M., et al. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. Acta Pharmaceutica.

- Ferreira, M. M. C., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry.

- Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. (2024). Bentham Science Publishers.

- Sivakumar, R., et al. (Year unavailable). Synthesis, Anticonvulsant and Antimicrobial Activities of Novel Mannich Bases of Isatin Derivatives. Rasayan Journal of Chemistry.

- Medvedev, A., & Glover, V. (2022). Biological targets for isatin and its analogues: Implications for therapy. Expert Opinion on Therapeutic Targets.

- Unveiling the Anticonvulsant Potential of Isatin Derivatives: An In Vitro and In Vivo Correlation Guide. (2025). Benchchem.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Medicinal Chemistry.

- SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. (2025). World Journal of Pharmaceutical Research.

- Isatin-Based Anticonvulsant Agents Synthesis and Antiseizure Evaluation in Mice. (2017). Letters in Drug Design & Discovery.

- Verma, M., et al. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. PubMed.

- Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives. (Year unavailable). RSC Medicinal Chemistry.

- Hyatt, J. L., et al. (2007). Selective Inhibition of Carboxylesterases by Isatins, Indole-2,3-diones. ACS Publications.

- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). RJ Wave.

- Ali, I., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules.

- Medvedev, A., & Glover, V. (Year unavailable). Biological targets for isatin and its analogues: Implications for therapy. PMC.

- Isatin (Indoline-2,3-dione) | Monoamine Oxidase Inhibitor. (Year unavailable). MedchemExpress.com.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Scilit.

- Isatin-modified Calixarene derivatives: A comprehensive study on synthesis, enzyme inhibition, antioxidant, antimicrobial, and Antiproliferative activities. (2025). PubMed.

- Ali, I., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed.

- Ali, I., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI.

- The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential. (Year unavailable). Benchchem.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing.

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025). Preprints.org.

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2025). MDPI.

- Al-Said, M. S., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed.

- Synthesis of 1-Hexadecyl-1H-indole-2,3-dione from Isatin: A Technical Guide. (2025). Benchchem.

- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2013). Semantic Scholar.

- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2025). ResearchGate.

- Pinto, M. D., et al. (Year unavailable). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PMC.

- Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria. (2014). PubMed.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI.

- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2013). Semantic Scholar.

- 1-(3-Methylbenzyl)piperazine-2,3-dione. (Year unavailable). Benchchem.

- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (Year unavailable). ResearchGate.

- Synthesis of 1 H -Indole-2,3-Dione-3-Thiosemicarbazone Ribonucleosides as Antibacterial Agents. (2009). ResearchGate.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International.

- Kassab, S. E., et al. (2010). Synthesis of 1H-indole-2,3-dione-3-thiosemicarbazone Ribonucleosides as Antibacterial Agents. PubMed.

Sources

- 1. rjwave.org [rjwave.org]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. 1-(3-Methylbenzyl)piperazine-2,3-dione|CAS 1312137-62-4 [benchchem.com]

- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. asianpubs.org [asianpubs.org]

- 19. brieflands.com [brieflands.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. mdpi.com [mdpi.com]

- 22. Isatin-modified Calixarene derivatives: A comprehensive study on synthesis, enzyme inhibition, antioxidant, antimicrobial, and Antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. seejph.com [seejph.com]

An In-depth Technical Guide to the Mechanisms of Action of Isatin Compounds

Introduction: The Versatility of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic compound first isolated in 1841 from the oxidation of indigo.[1] This endogenous molecule, also found in various plants and animals, has garnered significant attention in medicinal chemistry due to its remarkable structural versatility and a broad spectrum of pharmacological activities.[2][3][4] The isatin core, featuring a fused indole ring with a dione moiety, serves as a versatile scaffold for synthesizing a vast array of derivatives with activities spanning anticancer, antiviral, anticonvulsant, and antimicrobial applications.[5][6][7] Its ability to interact with multiple biological targets through hydrogen bonding, π–π stacking, and covalent interactions makes it a valuable starting point for the development of novel therapeutic agents.[1][8] Notably, the isatin derivative Sunitinib has been approved for clinical use as a kinase inhibitor, underscoring the therapeutic potential of this compound class.[2][9] This guide provides a detailed exploration of the core mechanisms through which isatin and its derivatives exert their diverse biological effects, offering insights for researchers and drug development professionals.

Core Mechanisms of Action: A Multi-Targeted Approach

The pharmacological diversity of isatin compounds stems from their ability to modulate a wide range of biological targets. The primary mechanisms can be broadly categorized into enzyme inhibition, induction of apoptosis, and modulation of other cellular processes.

Enzyme Inhibition: A Primary Mode of Action

Isatin derivatives are potent inhibitors of several key enzyme families, which is central to their therapeutic effects, particularly in cancer and neurological disorders.

Many isatin derivatives function as competitive inhibitors of protein kinases by binding to the ATP-binding site, playing a crucial role in their anticancer activity.[2] Overexpression of kinases like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers.[5]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][10] Isatin derivatives have been designed to specifically target CDKs, such as CDK2 and CDK4, thereby halting uncontrolled cell proliferation.[5][10] For instance, an isatin-indole hybrid has demonstrated potent CDK4 inhibitory activity with an IC50 of 1.26 μM.[5]

-